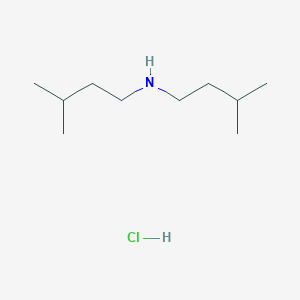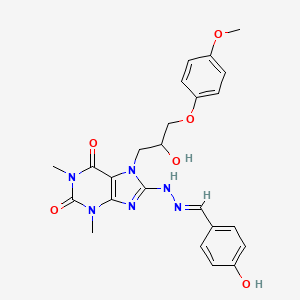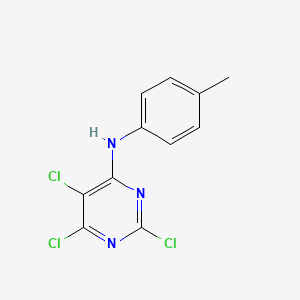![molecular formula C13H17NO3 B15081989 Ethyl [formyl(1-phenylethyl)amino]acetate CAS No. 3327-72-8](/img/structure/B15081989.png)
Ethyl [formyl(1-phenylethyl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [formyl(1-phenylethyl)amino]acetate is an organic compound with the molecular formula C13H17NO3. It is known for its unique structure, which includes an ethyl ester group, a formyl group, and a phenylethylamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [formyl(1-phenylethyl)amino]acetate typically involves the reaction of ethyl bromoacetate with N-formyl-1-phenylethylamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to achieve the desired product .
Industrial Production Methods: This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl [formyl(1-phenylethyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Ethyl [carboxy(1-phenylethyl)amino]acetate.
Reduction: Ethyl [hydroxymethyl(1-phenylethyl)amino]acetate.
Substitution: Ethyl [substituted(1-phenylethyl)amino]acetate derivatives.
Aplicaciones Científicas De Investigación
Ethyl [formyl(1-phenylethyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of Ethyl [formyl(1-phenylethyl)amino]acetate involves its interaction with specific molecular targets. The formyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The phenylethylamine moiety can interact with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparación Con Compuestos Similares
- Ethyl [formyl(1-phenylmethyl)amino]acetate
- Ethyl [formyl(1-phenylethyl)amino]propionate
- Ethyl [acetyl(1-phenylethyl)amino]acetate
Comparison: Ethyl [formyl(1-phenylethyl)amino]acetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
3327-72-8 |
|---|---|
Fórmula molecular |
C13H17NO3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
ethyl 2-[formyl(1-phenylethyl)amino]acetate |
InChI |
InChI=1S/C13H17NO3/c1-3-17-13(16)9-14(10-15)11(2)12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3 |
Clave InChI |
WFDXDCVMMSACQE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN(C=O)C(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



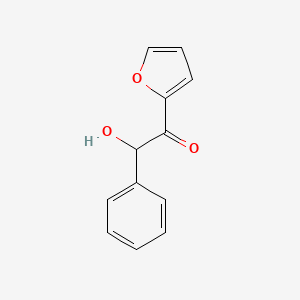
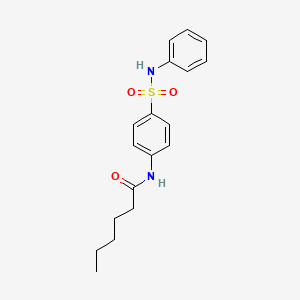
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15081916.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B15081919.png)
![1-hydroxy-N-[2-(octadecyloxy)phenyl]naphthalene-2-carboxamide](/img/structure/B15081922.png)
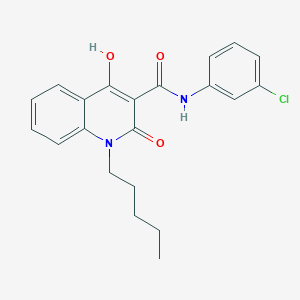
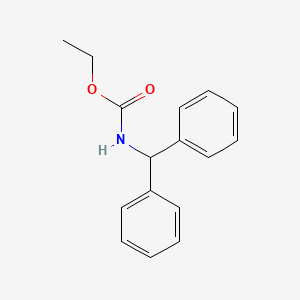
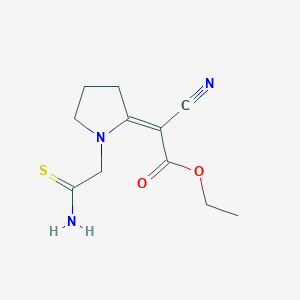
![5-phenyl-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B15081940.png)
![N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}hexanamide](/img/structure/B15081952.png)
